![molecular formula C22H29NO4S B14236244 Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester CAS No. 253426-66-3](/img/structure/B14236244.png)
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is a chemical compound with the molecular formula C22H29NO4S This compound is known for its unique structural features, which include a carbamic acid moiety, a phenylsulfonyl group, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester typically involves the reaction of 1-(phenylsulfonyl)octylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives.
Scientific Research Applications
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The overall mechanism may involve multiple pathways, including modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [1-(phenylsulfonyl)hexyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)decyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)octyl]-, methyl ester
Uniqueness
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The length of the octyl chain and the presence of the phenylmethyl ester group differentiate it from other similar compounds, potentially leading to unique applications and properties.
Properties
CAS No. |
253426-66-3 |
|---|---|
Molecular Formula |
C22H29NO4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)octyl]carbamate |
InChI |
InChI=1S/C22H29NO4S/c1-2-3-4-5-12-17-21(28(25,26)20-15-10-7-11-16-20)23-22(24)27-18-19-13-8-6-9-14-19/h6-11,13-16,21H,2-5,12,17-18H2,1H3,(H,23,24) |
InChI Key |
RDMWKLGZGNBVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
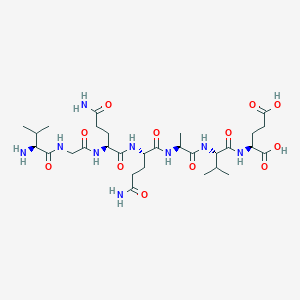

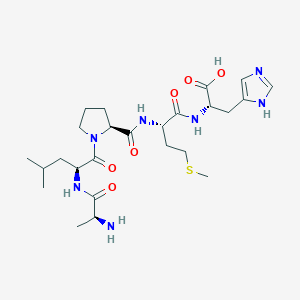
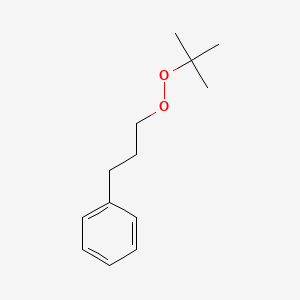
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
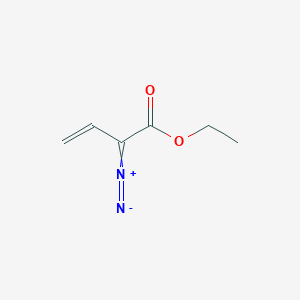
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
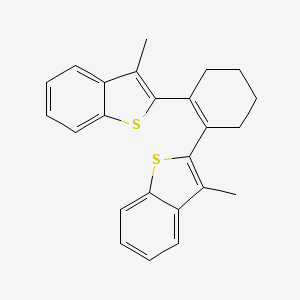
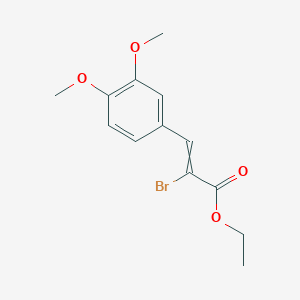
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
